3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

PIM kinase inhibition Target identification Serine/threonine kinase

Researchers studying PIM-driven malignancies require well-characterized tool inhibitors to ensure target engagement data are reproducible. 3,4,5-Trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 899745-71-2) is a potent, selective pan-PIM kinase inhibitor annotated in public databases, offered exclusively as a non-GLP research tool. - Defined 3,4,5-trimethoxy pharmacophore enhances ATP-pocket occupancy and may modulate P-gp efflux. - Sourced from specialty chemical vendors; validated for preclinical oncology pathway studies. - Enables systematic SAR mapping across the 6-(pyrrolidin-1-yl)pyridazin-3-yl benzamide sub-series. Use as a reference inhibitor in PIM-overexpressing AML/multiple myeloma lines; pair with an orthogonal chemotype for target engagement confirmation.

Molecular Formula C24H26N4O4
Molecular Weight 434.496
CAS No. 899745-71-2
Cat. No. B2736975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
CAS899745-71-2
Molecular FormulaC24H26N4O4
Molecular Weight434.496
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4
InChIInChI=1S/C24H26N4O4/c1-30-20-14-17(15-21(31-2)23(20)32-3)24(29)25-18-8-6-7-16(13-18)19-9-10-22(27-26-19)28-11-4-5-12-28/h6-10,13-15H,4-5,11-12H2,1-3H3,(H,25,29)
InChIKeyJPGQCNRDSGHAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Reference Overview


3,4,5-Trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 899745-71-2) is a synthetic small-molecule belonging to the benzamide class, characterized by a 3,4,5-trimethoxyphenyl amide core linked via a meta-phenyl spacer to a 6-(pyrrolidin-1-yl)pyridazine moiety [1]. It is annotated in public databases as a potent and selective inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases (PIM1, PIM2, PIM3), which are key regulators of cell survival and proliferation and are frequently overexpressed in hematological malignancies and solid tumors . This compound is offered by specialty chemical vendors exclusively as a non-GLP research tool for preclinical oncology target identification and pathway validation studies .

Annotated PIM family kinase inhibitor (PIM1/PIM2/PIM3) for preclinical oncology target identification studies
Benzamide chemotype with 3,4,5-trimethoxyphenyl pharmacophore; suited for PIM-pathway-specific assay design
Non-GLP research tool; independent target engagement and IC50 confirmation required in user cell context

Why Generic Substitution Fails


Within the 6-(pyrrolidin-1-yl)pyridazin-3-yl phenyl benzamide sub-series, small structural perturbations on the benzamide ring produce distinct PIM isoform potency and selectivity fingerprints that cannot be predicted by structure alone [1]. Publicly catalogued close analogs—including the 3,5-dimethoxy variant (CAS 922688-51-5), the 2-fluoro analog (CAS not specified), and the 4-position regioisomer (CAS 941940-52-9)—are each annotated with divergent kinase inhibition and physicochemical profiles . The 3,4,5-trimethoxy pattern on the target compound is a privileged pharmacophore in kinase inhibitor design, associated with enhanced ATP-pocket occupancy and modulation of P-glycoprotein-mediated efflux in certain cancer contexts . Absent publicly available, assay-matched, head-to-head quantitative data linking specific functional group modifications to PIM isoform IC50 shifts, substitution of any one of these analogs for the target compound introduces uncontrolled experimental variables that can confound target engagement studies and invalidate cross-study comparisons. Users must not assume functional interchangeability within this chemotype.

Benzamide substitution analogs
3,5-dimethoxy and 2-fluoro variants lack confirmed PIM target annotation; their kinase inhibition profiles may shift isoform selectivity and cannot be assumed equivalent.
3,4,5-Trimethoxy pharmacophore
The full methoxy pattern is associated with enhanced ATP-pocket occupancy in related chemotypes; analogs missing the para-methoxy group may not replicate this behavior.
Regioisomer mismatch
The para-phenyl regioisomer (CAS 941940-52-9) shares the same formula but differs in linker geometry; this can alter kinase binding mode and selectivity, making direct substitution unreliable.

Differentiation Evidence


PIM Target Annotation vs. Unconfirmed Analogs

The target compound is explicitly annotated in curated databases (ChEMBL, NCI) as a potent and selective PIM family kinase inhibitor . In contrast, structurally proximate analogs such as 3,5-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide and 2-fluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide are described in vendor sources only with generic language (e.g., 'potential kinase inhibition' or 'receptor modulation') without a confirmed primary target . This difference in target annotation confidence materially impacts suitability for PIM-pathway-specific experimental designs.

Target annotation
Reported
Target compound: PIM1/PIM2/PIM3 inhibitor (ChEMBL/NCI).
Structural analogs: described with generic "potential kinase inhibition" or "receptor modulation"; no specific kinase target confirmed.
Confirmed curated target supports PIM-pathway-specific assay design.
Vendor sources for analogs lack explicit PIM kinase annotation.
PIM kinase inhibition Target identification Serine/threonine kinase

3,4,5-Trimethoxyphenyl Motif: P-gp Circumvention & G2/M Arrest

The 3,4,5-trimethoxyphenyl motif present on the target compound is documented in the broader literature as being associated with the ability to circumvent P-glycoprotein (P-gp)-mediated drug efflux and to induce G2/M phase cell cycle arrest in cancer cell lines . Analogs lacking the full 3,4,5-trimethoxy substitution pattern—such as the 3,5-dimethoxy variant—do not carry the same P-gp circumvention annotation. However, these functional associations are drawn from structurally related but non-identical compounds (class-level inference). No direct P-gp efflux ratio or cell cycle distribution data have been published for the target compound itself (CAS 899745-71-2).

P-gp circumvention motif
Class-level inference
3,4,5-trimethoxyphenyl group is associated in literature with P-glycoprotein circumvention and G2/M arrest in cancer cell lines. No direct P-gp efflux or cell cycle data exist for CAS 899745-71-2.
Structural association suggests hypothesis for MDR studies; requires experimental validation.
3,5-dimethoxy analog lacks para-methoxy group and lacks this annotation.
Multidrug resistance P-glycoprotein Cell cycle arrest Cytotoxicity

Meta vs. Para Regioisomerism and Target Engagement

The target compound features a meta-substituted phenyl linker between the benzamide and pyridazine moieties. The para-substituted regioisomer (CAS 941940-52-9) is a distinct compound with the same molecular formula (C24H26N4O4) and identical 3,4,5-trimethoxy and pyrrolidinyl-pyridazine groups, differing only in the phenyl attachment geometry . In kinase inhibitor medicinal chemistry, meta-to-para phenyl linker regioisomerism routinely produces substantial shifts in kinase selectivity profiles and potency by altering the vector of the terminal heterocycle within the ATP-binding pocket [1]. While no public PIM IC50 data are available for either regioisomer, the structural difference alone is sufficient to preclude their interchangeable use in target engagement experiments.

Regioisomer geometry
Class-level inference
Target: meta-phenyl linker.
Regioisomer (CAS 941940-52-9): para-phenyl attachment, same molecular formula (C24H26N4O4).
Linker geometry may alter ATP-pocket occupancy and kinase selectivity; identity must be confirmed by NMR or HPLC.
No public PIM IC50 data available for either regioisomer.
Regioisomerism Structure-activity relationship Kinase selectivity Binding mode

Recommended Research Applications


PIM Kinase Target Validation in Hematological Malignancies

Deploy this compound as a tool inhibitor in cell lines with documented PIM1, PIM2, or PIM3 overexpression (e.g., certain AML or multiple myeloma lines) to probe PIM-dependent survival and proliferation pathways . Its database annotation as a PIM inhibitor supports this use, but researchers must independently confirm target engagement and establish potency (IC50) in their specific cellular context before drawing mechanistic conclusions. Pair with a structurally distinct PIM inhibitor (e.g., a non-benzamide chemotype) as an orthogonal control.

SAR Benchmarking for Benzamide-Pyridazine PIM Inhibitors

Use this compound as a reference point within a series of 6-(pyrrolidin-1-yl)pyridazin-3-yl phenyl benzamides to systematically map how alterations to the benzamide substitution pattern (3,4,5-tri-OMe vs. 3,5-di-OMe vs. 2-fluoro vs. 2,6-difluoro vs. 3-OMe) shift PIM isoform selectivity and cellular potency [1]. The compound's full 3,4,5-trimethoxy motif makes it a useful upper boundary for methoxy substitution within the series. All comparisons must be generated internally using identical assay conditions.

P-gp-Mediated MDR Reversal Testing

Given the class-level association of the 3,4,5-trimethoxyphenyl motif with P-gp circumvention , this compound may be evaluated in paired drug-sensitive vs. drug-resistant cancer cell lines (e.g., MCF-7 vs. MCF-7/ADR) to test whether it retains cytotoxic activity in P-gp-overexpressing contexts. Users must include a known P-gp substrate (e.g., doxorubicin) as a positive control for the MDR phenotype and verify that any observed circumvention is not a false negative due to compound efflux kinetics. This is a hypothesis-generating, not confirmatory, application.

Regioisomer-Specific Binding Mode Determination

Co-crystallize the meta-phenyl regioisomer (CAS 899745-71-2) with one or more PIM kinase isoforms and compare the binding pose to that predicted or observed for the para-phenyl regioisomer (CAS 941940-52-9) . This addresses a core SAR question about how the phenyl linker geometry influences ATP-pocket occupancy and selectivity. Such structural data, once generated, would constitute the first published quantitative differentiation evidence for this compound and would directly inform analog prioritization.

Application
Selection Property
Validation Focus
PIM kinase target validation (hematological cell models)
Database-annotated PIM inhibitor chemotype
Independent target engagement and IC50 in specific cell context
Benzamide-pyridazine SAR benchmarking
Full 3,4,5-trimethoxy motif as methoxy-substitution reference
Isoform selectivity profiling across analog series under identical assay conditions
P-gp circumvention hypothesis testing (MDR cell line pairs)
Class-level 3,4,5-trimethoxyphenyl association with P-gp evasion
Efflux ratio and cytotoxicity comparison with P-gp substrate controls; confirm not a false negative
Regioisomer-specific co-crystallization studies
Meta-phenyl linker geometry
Binding mode determination vs. para regioisomer to inform analog prioritization
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